molecular formula C13H12N4O B13932286 6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1159825-58-7

6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B13932286
CAS No.: 1159825-58-7
M. Wt: 240.26 g/mol
InChI Key: OZGYAJXPFBQSMV-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methoxyphenyl group attached to the triazole ring.

Preparation Methods

The synthesis of 6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the reaction of 2-chloro-3,5-dinitropyridine with 5-(hetaryl)tetrazoles or the modification of aryl substituents to obtain the desired triazolopyridine derivatives .

Chemical Reactions Analysis

6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper acetate for cycloaddition reactions and microwave irradiation for catalyst-free synthesis . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of azinium-N-imines with nitriles in the presence of copper acetate results in the formation of triazolopyridine derivatives .

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . It also inhibits the activity of PHD-1, JAK1, and JAK2, which are enzymes involved in various cellular processes . These interactions result in the modulation of specific signaling pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be compared with other similar compounds, such as 6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine and 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one . These compounds share a similar triazolopyridine core structure but differ in their substituents, which can influence their biological activities and applications. The unique methoxyphenyl group in this compound contributes to its distinct properties and potential therapeutic benefits.

Properties

CAS No.

1159825-58-7

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

6-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C13H12N4O/c1-18-11-5-3-2-4-10(11)9-6-7-12-15-13(14)16-17(12)8-9/h2-8H,1H3,(H2,14,16)

InChI Key

OZGYAJXPFBQSMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN3C(=NC(=N3)N)C=C2

Origin of Product

United States

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